molecular formula C21H23Cl2N3O B11486698 N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

Cat. No.: B11486698
M. Wt: 404.3 g/mol
InChI Key: FNXIQSVGSOHAML-UHFFFAOYSA-N
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Description

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole ring system substituted with a 2,4-dichlorophenyl group and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the 2,4-dichlorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the dimethylpropanamide group via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly at the dichlorophenyl group, using nucleophiles such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to nuclear receptors or enzymes, leading to the modulation of gene expression or enzymatic activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzodiazole and dimethylpropanamide moieties.

    2-Hydroxy-2-methylpropiophenone: Contains a similar propanamide structure but differs in the aromatic substitution pattern.

Uniqueness

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its combination of a benzodiazole ring with a dichlorophenyl group and a dimethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C21H23Cl2N3O

Molecular Weight

404.3 g/mol

IUPAC Name

N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H23Cl2N3O/c1-21(2,3)20(27)24-11-10-19-25-17-6-4-5-7-18(17)26(19)13-14-8-9-15(22)12-16(14)23/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)

InChI Key

FNXIQSVGSOHAML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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